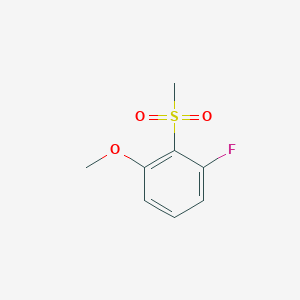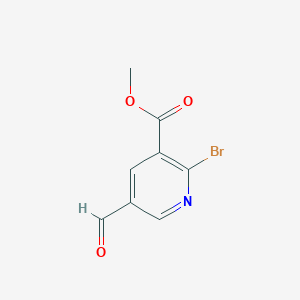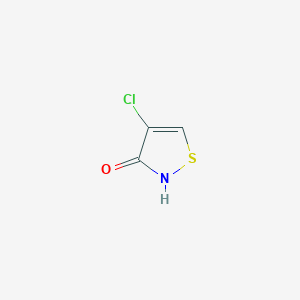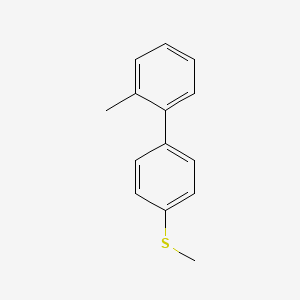
(1,3-Dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide is a copper-based organometallic compound with the molecular formula C19H33CuN2O. It is known for its unique structure, which includes a copper(I) center coordinated to a (1,3-dicyclohexylimidazol-2-ylidene) ligand and a tert-butoxide group.
Vorbereitungsmethoden
The synthesis of (1,3-dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide typically involves the reaction of copper(I) tert-butoxide with (1,3-dicyclohexylimidazol-2-ylidene) ligands. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the copper(I) center. The process can be summarized as follows:
Preparation of (1,3-dicyclohexylimidazol-2-ylidene) ligand: This ligand is synthesized by reacting 1,3-dicyclohexylimidazolium chloride with a strong base such as potassium tert-butoxide.
Formation of this compound: The (1,3-dicyclohexylimidazol-2-ylidene) ligand is then reacted with copper(I) tert-butoxide in a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere.
Analyse Chemischer Reaktionen
(1,3-Dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide is known to participate in various types of chemical reactions, including:
Oxidation: The copper(I) center can undergo oxidation to copper(II) under certain conditions.
Substitution: The tert-butoxide group can be substituted with other ligands, depending on the reaction conditions and reagents used.
Catalytic Reactions: This compound is often used as a catalyst in organic synthesis, particularly in cross-coupling reactions and C-H activation processes.
Common reagents used in these reactions include oxidizing agents, nucleophiles, and electrophiles. The major products formed depend on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
(1,3-Dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic transformations, such as cross-coupling reactions, C-H activation, and polymerization processes.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Its catalytic properties are being investigated for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (1,3-dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide primarily involves the coordination of the copper(I) center to the (1,3-dicyclohexylimidazol-2-ylidene) ligand and the tert-butoxide group. This coordination facilitates various catalytic processes by stabilizing reactive intermediates and lowering the activation energy of the reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
(1,3-Dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide can be compared with other similar compounds, such as:
(1,3-Dimesitylimidazol-2-ylidene)copper(I) tert-butoxide: Similar structure but with mesityl groups instead of cyclohexyl groups.
(1,3-Dicyclohexylimidazol-2-ylidene)gold(I) chloride: Similar ligand but with a gold(I) center and chloride instead of tert-butoxide.
(1,3-Dicyclohexylimidazol-2-ylidene)silver(I) acetate: Similar ligand but with a silver(I) center and acetate instead of tert-butoxide.
The uniqueness of this compound lies in its specific combination of ligands and metal center, which imparts distinct catalytic properties and reactivity.
Eigenschaften
Molekularformel |
C19H34CuN2O |
|---|---|
Molekulargewicht |
370.0 g/mol |
IUPAC-Name |
(1,3-dicyclohexylimidazol-2-ylidene)copper;2-methylpropan-2-ol |
InChI |
InChI=1S/C15H24N2.C4H10O.Cu/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;1-4(2,3)5;/h11-12,14-15H,1-10H2;5H,1-3H3; |
InChI-Schlüssel |
MFBHMJBBTLYPSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)O.C1CCC(CC1)N2C=CN(C2=[Cu])C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3aS,8aR)-5-Phenyl-2-(pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B12852196.png)





![[1,2,4]Triazolo[3,4-a][2,6]naphthyridine-3-carboxylic acid](/img/structure/B12852242.png)
![Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12852247.png)
![3-Amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B12852253.png)
![[(2R,3S,4R,5R)-4-fluoro-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]-2-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12852255.png)


